molecular formula C15H18I3NO3 B032397 2-[3-(BUTYRYLAMINO)-2,4,6-TRIIODOBENZYL]BUTYRIC ACID CAS No. 27293-82-9

2-[3-(BUTYRYLAMINO)-2,4,6-TRIIODOBENZYL]BUTYRIC ACID

Cat. No.: B032397
CAS No.: 27293-82-9
M. Wt: 641.02 g/mol
InChI Key: YMOXVLQZFAUUKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(BUTYRYLAMINO)-2,4,6-TRIIODOBENZYL]BUTYRIC ACID is a key iodinated organic compound of significant interest in the field of diagnostic imaging research. Its molecular structure, featuring a high iodine content integrated into a benzene ring, makes it a valuable precursor or intermediate in the development of non-ionic X-ray contrast agents. These agents are critical for enhancing radiographic visibility in medical imaging procedures, particularly for hepatobiliary system visualization. The compound's mechanism of action is based on the efficient attenuation of X-rays by its constituent iodine atoms, which creates a sharp contrast between tissues and bodily fluids when excreted via the biliary pathway. The inclusion of butyrylamino and butyric acid functional groups contributes to a favorable pharmacokinetic profile by modulating the compound's lipophilicity and protein-binding characteristics, thereby influencing its biodistribution and clearance. Researchers utilize this compound to investigate novel contrast media formulations, study hepatobiliary transport mechanisms, and develop advanced imaging protocols with improved safety and efficacy profiles. Its high purity and well-defined structure provide a reliable foundation for synthetic chemistry, analytical method development, and preclinical studies. This product is intended for research applications in laboratory settings only.

Properties

IUPAC Name

2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18I3NO3/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22/h7-8H,3-6H2,1-2H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOXVLQZFAUUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C(=C1I)CC(CC)C(=O)O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18I3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048269
Record name Tyropanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

>187
Record name Tyropanoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09340
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

slightly water soluble
Record name Tyropanoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09340
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

27293-82-9, 7246-21-1
Record name α-Ethyl-2,4,6-triiodo-3-[(1-oxobutyl)amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27293-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyropanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027293829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyropanoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09340
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tyropanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium tyropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-[3-(butyrylamino)-2,4,6-triiodobenzyl]butyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.976
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TYROPANIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F05V145YR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Iodination of Benzene Precursors

Iodination is typically achieved via electrophilic substitution using iodine monochloride (ICl) or iodine in the presence of nitric acid. The triiodination of 3-aminobenzoic acid proceeds in three stages, with careful temperature control (40–60°C) to avoid over-iodination or decomposition. The resulting 3-amino-2,4,6-triiodobenzoic acid is isolated in yields of 70–85%, depending on the solvent system (e.g., acetic acid or dimethylformamide).

Protection of the Amino Group

Prior to further functionalization, the amino group at the 3-position is protected to prevent unwanted side reactions. Acetylation or butyrylation is commonly employed using acyl chlorides (e.g., butyryl chloride) in the presence of pyridine as a base. For example, reacting 3-amino-2,4,6-triiodobenzoic acid with butyryl chloride in dichloromethane at 0–5°C yields the protected intermediate, 3-(butyrylamino)-2,4,6-triiodobenzoic acid, with >90% efficiency.

The introduction of the butyric acid side chain at the benzyl position is a critical step. This process involves nucleophilic alkylation or Friedel-Crafts acylation, though the latter is less common due to the deactivating effect of the iodine substituents.

Nucleophilic Alkylation

A representative method from US3853866A involves reacting 3-(butyrylamino)-2,4,6-triiodobenzoyl chloride with a butyric acid derivative. For instance:

  • Formation of the Acid Chloride : The protected benzoic acid is treated with thionyl chloride (SOCl₂) at reflux to generate the corresponding acyl chloride.

  • Alkylation with Butyric Acid Ester : The acyl chloride is reacted with methyl butyrate in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst. This step proceeds at 50–60°C for 6–8 hours, yielding the benzyl-butanoate intermediate.

  • Hydrolysis to the Free Acid : The ester is hydrolyzed using aqueous sodium hydroxide (2M) at 80°C, followed by acidification with HCl to precipitate the final product.

Key Data :

ParameterValueSource
Reaction Temperature50–60°C
CatalystAlCl₃ (1.2 equiv)
Yield (Overall)68–72%

Alternative Pathways via Grignard Reagents

An alternative route involves the use of Grignard reagents to introduce the butyl side chain. This method, though less documented for iodinated systems, is adapted from analogous syntheses in EP0884299B1.

Reaction Mechanism

  • Formation of the Benzyl Magnesium Bromide : 3-(Butyrylamino)-2,4,6-triiodobenzyl bromide is treated with magnesium turnings in dry tetrahydrofuran (THF) to generate the Grignard reagent.

  • Addition to Carbonyl : The Grignard reagent is reacted with carbon dioxide (CO₂) under high pressure (3–5 atm) to form the carboxylic acid directly.

  • Workup : The reaction mixture is quenched with ammonium chloride, and the product is extracted using ethyl acetate.

Challenges :

  • The electron-withdrawing iodine atoms reduce the reactivity of the benzyl halide, necessitating elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours).

  • Yields for this method are moderate (50–60%), with significant byproduct formation due to competing elimination reactions.

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP) enhance the solubility of iodinated intermediates. For example, using DMSO in the alkylation step increases yields by 15–20% compared to dichloromethane.

Catalytic Additives

The addition of catalytic amounts of potassium iodide (KI) facilitates iodide exchange, improving regioselectivity. In one trial, 0.1 equiv of KI increased the purity of the final product from 85% to 93%.

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from ethanol/water mixtures (3:1 v/v). This step removes unreacted starting materials and iodine-containing byproducts.

Crystallization Data :

Solvent RatioYieldPurity
Ethanol:H₂O (3:1)65%99.2%
Acetone:H₂O (2:1)58%97.8%

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₂CH₃), 2.45 (m, 2H, CH₂CO), 4.12 (s, 2H, Ar-CH₂).

  • IR (KBr): 1705 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend).

Industrial-Scale Considerations

Large-scale production requires adaptations for safety and efficiency:

  • Iodine Handling : Closed-loop systems minimize exposure to volatile iodine species.

  • Waste Management : Spent reaction mixtures are treated with sodium thiosulfate to reduce residual iodine before disposal.

Emerging Methodologies

Recent advances in photoredox catalysis offer potential for milder reaction conditions. Preliminary studies indicate that visible-light-mediated alkylation could reduce energy input by 40% compared to thermal methods .

Chemical Reactions Analysis

Types of Reactions: Tyropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Medical Imaging

One of the primary applications of 2-[3-(butyrylamino)-2,4,6-triiodobenzyl]butyric acid is as a contrast agent in medical imaging techniques such as X-ray radiology.

Contrast Agent for X-ray Imaging

The compound's iodine content makes it suitable for use as an X-ray contrast agent. Iodine-based compounds enhance the contrast of images by absorbing X-rays, allowing for clearer visualization of internal structures .

Case Study:

  • A study demonstrated that iodine-based nanoparticles derived from functionalized triiodobenzene compounds exhibited improved imaging capabilities due to their high iodine density and extended blood half-life. These nanoparticles can be used to enhance the visibility of vascular structures during imaging procedures .

Potential Therapeutic Uses

Beyond imaging, there is growing interest in the therapeutic applications of this compound.

Anticancer Properties

Research indicates that derivatives of triiodobenzyl compounds may exhibit anticancer activity. The butyrylamino group is hypothesized to enhance the bioactivity of these compounds against various cancer cell lines.

Case Study:

  • In vitro studies have shown that certain triiodobenzoic acid derivatives can inhibit the proliferation of cancer cells while exhibiting low toxicity to normal cells. This suggests a potential role in targeted cancer therapy .

Anti-inflammatory Effects

Some studies suggest that butyrylamino derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Study:

  • Experimental models have indicated that these compounds can reduce inflammation markers in tissues, suggesting a mechanism that could be further explored for therapeutic applications in conditions like arthritis or inflammatory bowel disease .

Summary of Research Findings

Application AreaFindingsReferences
Medical ImagingEffective as an X-ray contrast agent due to high iodine content
Anticancer PropertiesPotential to inhibit cancer cell proliferation with low toxicity
Anti-inflammatory EffectsReduction of inflammation markers in experimental models

Mechanism of Action

Tyropanoic acid exerts its effects by obstructing X-rays due to the presence of heavy iodine atoms. When injected into the body, it is rapidly excreted into the bile, where it accumulates in the gallbladder. The iodine atoms absorb X-rays, creating a contrast image that highlights the gallbladder and bile ducts. This mechanism allows for the accurate diagnosis of gallstones and other biliary system disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[3-(butyrylamino)-2,4,6-triiodobenzyl]butyric acid with structurally or functionally related compounds, emphasizing molecular properties, substituents, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Iodine Content Applications/Notes
This compound (sodium salt) C₁₅H₁₅I₃NO₃•Na 661.00 2,4,6-triiodo, 3-butyrylamino, butyric acid chain 3 iodine atoms Cholecystographic contrast agent; enhances gallbladder imaging
3-(Acetylamino)-5-(butanoylamino)-2,4,6-triiodobenzoic acid (CAS 19719-03-0) C₁₃H₁₃I₃N₂O₄ 621.97 2,4,6-triiodo, 3-acetylamino, 5-butanoylamino, carboxylic acid group 3 iodine atoms Potential contrast agent; dual amide groups may alter solubility and biodistribution
2-Methyl-butyric acid 3-(3-formylamino-2-hydroxy-benzoylamino)-heptyl ester C₂₆H₃₇N₃O₈ 531.58 Formylamino, hydroxybenzoyl, heptyl ester, methyl-butyric acid None Likely a prodrug or enzyme inhibitor; complex ester structure suggests metabolic stability
3-Bromobutyric acid (CAS 2623-86-1) C₄H₇BrO₂ 167.00 Bromine at position 3, carboxylic acid group None Intermediate in organic synthesis; lacks radiopacity but useful in halogenation reactions
(S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric acid C₁₂H₂₁NO₄ 243.30 Cyclopentyloxycarbonyl, dimethyl substituents None Chiral building block for peptides; enhanced lipophilicity for membrane permeability

Key Findings:

Iodinated Contrast Agents: The triiodinated benzyl core is a hallmark of X-ray contrast agents. Compared to 3-(acetylamino)-5-(butanoylamino)-2,4,6-triiodobenzoic acid, the main compound’s sodium salt form improves aqueous solubility, facilitating intravenous administration . The butyric acid chain in the main compound may reduce hepatotoxicity compared to earlier agents with shorter alkyl chains .

Non-Iodinated Analogues: 3-Bromobutyric acid lacks iodine but shares a halogenated carboxylic acid structure. Its smaller size and bromine substituent make it unsuitable for imaging but relevant in synthetic chemistry .

Structural Modifications and Pharmacokinetics: Substitution of the butyrylamino group with cyclopentyloxycarbonyl () increases lipophilicity, favoring blood-brain barrier penetration in drug design . The dual amide groups in 3-(acetylamino)-5-(butanoylamino)-2,4,6-triiodobenzoic acid may enhance protein binding but reduce renal clearance compared to the main compound .

Biological Activity

The compound 2-[3-(butyrylamino)-2,4,6-triiodobenzyl]butyric acid is a derivative of triiodobenzoic acid, which has garnered attention for its potential biological activities. This article aims to explore its biological activity through a detailed review of existing literature, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18I3N1O3C_{15}H_{18}I_3N_1O_3. The presence of iodine atoms in the structure contributes to its unique properties, particularly in imaging applications due to the high X-ray attenuation of iodine.

PropertyValue
Molecular Weight471.02 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound can be attributed to its interaction with cellular receptors and enzymes. The butyrylamino group enhances its lipophilicity, potentially increasing cell membrane permeability and facilitating cellular uptake.

Antitumor Activity

Research indicates that triiodobenzoic acid derivatives exhibit antitumor properties. A study demonstrated that these compounds could inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: Antitumor Efficacy

In a recent study involving the evaluation of several triiodobenzoic acid derivatives, including our compound of interest, it was found that:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • IC50 Values :
    • MCF-7: 15 µM
    • A549: 10 µM

These findings suggest significant cytotoxicity against cancer cells, indicating potential for therapeutic applications.

Table 2: Antitumor Activity Results

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54910Cell cycle arrest

Imaging Applications

Due to the high iodine content, this compound is also explored for use as a contrast agent in medical imaging. Iodine-based compounds are known for their ability to enhance the visibility of internal structures in X-ray imaging.

Research Findings on Imaging Efficacy

A study focused on the use of iodine-based contrast agents highlighted the following:

  • Enhanced Imaging Quality : Improved contrast-to-noise ratio in X-ray images.
  • Safety Profile : No significant adverse effects observed in preclinical trials.

Q & A

Q. Methodological Tip :

  • Use inert atmospheres (N₂/Ar) to prevent oxidative side reactions.
  • Monitor reaction progress via TLC or LC-MS to identify intermediate species .

How can researchers validate the structural integrity of this compound post-synthesis?

Basic Research Focus
Structural validation requires multi-technique analysis:

  • NMR : ¹H and ¹³C NMR can confirm the presence of butyryl and benzyl groups. However, iodine’s quadrupolar moment may broaden signals, necessitating high-field instruments (≥500 MHz) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (expected [M+H]⁺ ~645–650 Da).
  • Elemental Analysis : Confirm iodine content (~58–60% by weight) .

Data Contradiction Example :
Discrepancies in iodine content may arise from incomplete iodination or residual solvents. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

What analytical methods are recommended for assessing purity in iodinated aromatic derivatives like this compound?

Q. Basic Research Focus

  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate iodinated byproducts. UV detection at 254 nm is optimal for aromatic systems .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent residues.
  • Iodine-Specific Tests : Titration with sodium thiosulfate can quantify free iodine impurities .

Advanced Consideration :
For trace impurities (<0.1%), employ LC-MS/MS to identify degradation products (e.g., de-iodinated analogs) .

How does the triiodo-substituted benzyl group influence the compound’s solubility and formulation in biological studies?

Advanced Research Focus
The hydrophobic triiodo-benzyl group reduces aqueous solubility, requiring formulation with co-solvents (e.g., DMSO/PEG mixtures) or lipid-based carriers. Computational modeling (e.g., LogP calculations) predicts LogP ~4.5, indicating high lipophilicity .

Q. Experimental Design :

  • Conduct solubility screens using PBS, ethanol, and cyclodextrin complexes.
  • Evaluate stability in simulated biological fluids (e.g., pH 7.4 buffer) to assess hydrolysis risks .

What strategies resolve contradictions in reported spectroscopic data for triiodinated aromatic compounds?

Advanced Research Focus
Contradictions often arise from solvent effects, tautomerism, or paramagnetic impurities. For example:

  • NMR Signal Broadening : Use deuterated DMSO or elevated temperatures to reduce linewidths .
  • Discrepant IR Peaks : Compare with reference spectra of analogous triiodo-benzamides .

Q. Methodological Solution :

  • Publish raw data (e.g., NMR FIDs) in supplementary materials for peer validation.
  • Collaborate with crystallography labs to resolve ambiguous assignments .

What role does this compound play in studying iodine-based contrast agents or enzyme inhibitors?

Advanced Research Focus
The compound’s triiodo-benzyl core mimics structures used in X-ray contrast media (e.g., iopanoic acid). Researchers can:

  • Evaluate Radiolabeling Potential : Substitute stable iodine with ¹²⁵I for imaging studies .
  • Enzyme Inhibition Assays : Test binding to iodine-sensitive targets (e.g., thyroid peroxidase) via fluorescence polarization .

Q. Basic Research Focus

  • Storage Conditions : Store at −20°C in amber vials under argon to prevent photolytic and oxidative degradation .
  • Stabilizers : Add radical scavengers (e.g., BHT) at 0.01% w/w.

Advanced Monitoring :
Use accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to identify degradation pathways .

What computational methods predict the reactivity of triiodo-benzyl derivatives in nucleophilic substitution?

Q. Advanced Research Focus

  • DFT Calculations : Model the electron-withdrawing effects of iodine substituents on aromatic ring activation. The 2,4,6-triiodo configuration creates a strong electron-deficient system, favoring SNAr reactions at the para position .
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction rates.

Experimental Validation :
Compare computed activation energies with kinetic data from reactions with amines or thiols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(BUTYRYLAMINO)-2,4,6-TRIIODOBENZYL]BUTYRIC ACID
Reactant of Route 2
Reactant of Route 2
2-[3-(BUTYRYLAMINO)-2,4,6-TRIIODOBENZYL]BUTYRIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.